molecular formula C10H18N2O4S B014696 S-Nitroso-N-valeryl-D,L-penicillamine CAS No. 225233-99-8

S-Nitroso-N-valeryl-D,L-penicillamine

Cat. No.: B014696
CAS No.: 225233-99-8
M. Wt: 262.33 g/mol
InChI Key: QCRZCAKMRYXQNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is primarily a Nitric Oxide Synthase (NOS) activator . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

SNVP interacts with its target, NOS, to stimulate the production of NO . NO is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow. It achieves this by relaxing the smooth muscle in the blood vessel walls, leading to vasodilation and increased blood flow .

Biochemical Pathways

The primary biochemical pathway affected by SNVP is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway . In this pathway, NO produced by NOS activates soluble guanylate cyclase, leading to the production of cGMP. This secondary messenger molecule then triggers a series of intracellular events leading to smooth muscle relaxation and vasodilation .

Pharmacokinetics

It is known that snvp exhibits high lipophilicity and stability in solution . These properties could potentially enhance its bioavailability and allow for sustained release of NO in the body .

Result of Action

The primary result of SNVP’s action is the prolonged vasodilation in isolated rat femoral arteries . This is achieved through the sustained release of NO, leading to continuous activation of the NO-cGMP pathway and persistent smooth muscle relaxation .

Action Environment

The action of SNVP can be influenced by environmental factors such as the presence of certain metal ions and amino acids. For instance, the presence of Cu(II) and cysteine can accelerate the decomposition of SNVP . This could potentially affect the stability and efficacy of SNVP in different physiological environments .

Biochemical Analysis

Biochemical Properties

S-Nitroso-N-valeryl-D,L-penicillamine can interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit higher lipophilicity and greater stability in solution than S-nitroso-N-acetyl-D,L-penicillamine (SNAP) . The presence of Cu(II) and cysteine can accelerate its decomposition .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to activate a non-neuronal cardiac cholinergic system to synthesize acetylcholine and augment cardiac function . It also exerts beneficial effects on cardiac function by enhancing diastolic function and cardiac output .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to gradually elevate intracellular cGMP levels and nitric oxide (NO) levels, resulting in the gradual transactivation and translation of the choline acetyltransferase gene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to exhibit higher lipophilicity and greater stability in solution than SNAP . The presence of Cu(II) and cysteine can accelerate its decomposition .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been found to cause prolonged vasodilatation in endothelium-denuded vessels at moderate and high concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Nitroso-N-valeryl-D,L-penicillamine can be synthesized through the nitrosation of N-valeryl-D,L-penicillamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The presence of copper (II) ions and cysteine can accelerate the decomposition of the compound, so these factors are carefully managed during production .

Chemical Reactions Analysis

Types of Reactions

S-Nitroso-N-valeryl-D,L-penicillamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Nitroso-N-valeryl-D,L-penicillamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for studying nitrosation reactions and NO release mechanisms.

    Biology: Investigated for its role in cellular signaling and redox regulation.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, neurodegenerative disorders, and immune modulation.

    Industry: Utilized in the development of NO-releasing materials and coatings

Comparison with Similar Compounds

S-Nitroso-N-valeryl-D,L-penicillamine is compared with other NO donors such as S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) and its analogues:

    S-Nitroso-N-acetyl-D,L-penicillamine (SNAP): Similar in function but differs in stability and lipoph

Biological Activity

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is a compound that belongs to a class of S-nitrosothiols, which are known for their ability to release nitric oxide (NO) and exhibit various biological activities, particularly in vascular biology. This article reviews the biological activity of SNVP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

SNVP is an N-substituted analogue of S-nitroso-N-acetyl-D,L-penicillamine (SNAP), differing primarily by the valeryl group. The structural modification enhances its lipophilicity, which influences its stability and biological activity. The compound has shown promising results in studies related to vasodilation and NO release.

The primary mechanism through which SNVP exerts its biological effects is the release of NO, a potent vasodilator. The release of NO from SNVP occurs through a series of chemical reactions that can be influenced by various factors such as pH, temperature, and the presence of metal ions like Cu(II) and cysteine .

Table 1: Stability and Decomposition Rates of SNVP Compared to Other Analogues

CompoundStability in SolutionDecomposition Rate (in presence of Cu²⁺)
SNVPHighModerate (slower than SNAP)
SNAPModerateFast
SNHPModerateFast
SNPPHighVariable

The presence of Cu(II) significantly accelerates the decomposition of all tested compounds, with SNVP demonstrating a relatively stable profile under these conditions compared to SNAP .

Vasodilation Effects

SNVP has been studied for its vasodilatory effects in isolated rat femoral arteries. In experiments, bolus injections of SNVP resulted in concentration-dependent vasodilation. Notably, the response was transient in endothelium-intact vessels but showed prolonged effects in endothelium-denuded vessels, suggesting that increased lipophilicity allows for better retention and sustained NO release in areas with endothelial damage .

Case Studies

  • Vasodilatory Response in Endothelium-Denuded Vessels :
    • In a study involving isolated rat femoral arteries, SNVP was injected at varying concentrations (10⁻⁸ to 10⁻³ M). The results indicated that at higher concentrations, the compound caused significant vasodilation that lasted over an hour, primarily due to NO generation within the tissue .
  • Comparative Analysis with Other S-Nitrosothiols :
    • When compared to SNAP and other analogues like S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), SNVP exhibited unique properties regarding stability and duration of action. The sustained effect observed with SNVP was largely reversed by hemoglobin, confirming the role of NO in mediating these responses .

Therapeutic Implications

The ability of SNVP to target areas with endothelial injury suggests potential therapeutic applications in conditions such as atherosclerosis or during surgical procedures where endothelial damage is prevalent. By providing localized NO delivery, SNVP could help alleviate vascular complications associated with these conditions.

Properties

IUPAC Name

3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRZCAKMRYXQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274459
Record name snvp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225233-99-8
Record name 3-(Nitrosothio)-N-(1-oxopentyl)valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name snvp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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